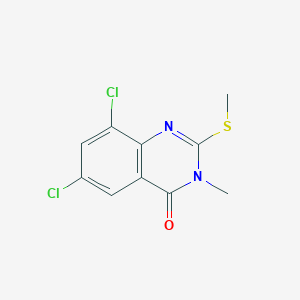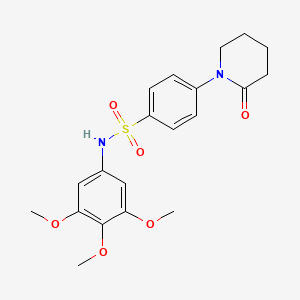
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone
描述
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It is a potent antagonist of ionotropic glutamate receptors, which are the major excitatory neurotransmitter receptors in the central nervous system. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone acts as a competitive antagonist of ionotropic glutamate receptors, particularly the AMPA subtype. It binds to the receptor site and blocks the binding of glutamate, which prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This leads to a decrease in excitatory neurotransmission and neuronal activity.
Biochemical and Physiological Effects:
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the release of glutamate and other neurotransmitters, inhibit the induction of long-term potentiation (LTP), and attenuate the development of kindling in animal models of epilepsy. 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone has also been shown to have neuroprotective effects against glutamate-induced excitotoxicity and ischemic brain injury.
实验室实验的优点和局限性
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone is a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. Its high potency and selectivity for AMPA receptors make it a valuable pharmacological tool for investigating the function of these receptors in the brain. However, 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone has some limitations in lab experiments. It has a relatively short half-life, which limits its duration of action. It also has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone has many potential future directions in scientific research. One area of interest is the development of novel AMPA receptor antagonists based on the structure of 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone. These compounds could have improved pharmacokinetic properties and greater selectivity for specific subtypes of AMPA receptors. Another area of interest is the use of 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone in the treatment of neurological and psychiatric disorders. Its neuroprotective effects and ability to reduce glutamate release make it a promising candidate for the treatment of conditions such as epilepsy and ischemic brain injury. Finally, 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone could be used to investigate the role of glutamate receptors in the development of drug addiction and withdrawal.
合成方法
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone can be synthesized by a multi-step process starting from 2-chloro-4-methylquinazoline. The first step involves the reaction of 2-chloro-4-methylquinazoline with sodium hydride and methyl iodide to form 2-methylthio-4-methylquinazoline. This intermediate is then treated with thionyl chloride and phosphorus oxychloride to give 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone.
科学研究应用
6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate receptors are involved in many important functions such as learning and memory, synaptic plasticity, and neuronal development. Dysregulation of glutamate receptors has been implicated in many neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and depression.
属性
IUPAC Name |
6,8-dichloro-3-methyl-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPHQBFOLWKBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201806 | |
| Record name | 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |
CAS RN |
1020242-99-2 | |
| Record name | 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020242-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5171292.png)

![2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5171310.png)

![(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)

![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)
![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)

